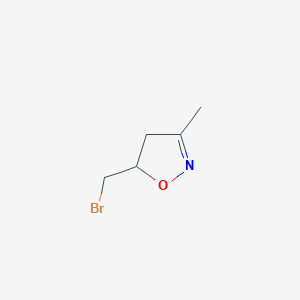

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole, also known as BMDO, is a chemical compound that has been the subject of extensive research in recent years. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. BMDO has been shown to have a number of potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications : 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole and its analogues are primarily used in synthetic chemistry for creating complex organic compounds. Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogue, for synthetic elaboration at the 2-position. This is useful in the C-alkylation of stabilized carbanions and synthesis of compounds like Oxaprozin (Patil & Luzzio, 2016).

Catalysis and Polymerization : The compound is also significant in the field of catalysis and polymerization. Research by Ochędzan-Siodłak et al. (2021) on vanadium complexes using methyl substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands indicates its role in ethylene polymerization and ethylene-norbornene copolymerization (Ochędzan-Siodłak et al., 2021).

Material Science and Corrosion Inhibition : In material science, particularly in corrosion inhibition, Rahmani et al. (2019) studied a novel triazole derivative with 4,5-dihydro-1,3-oxazole as an anti-corrosion agent for mild steel in acidic environments. The derivative was found to be highly effective as a corrosion inhibitor (Rahmani et al., 2019).

Pharmaceutical Synthesis : Although excluding direct drug use and dosage, it's worth noting the role of this compound in the synthesis of pharmaceutical intermediates. For example, Swaleh and Liebscher (2002) described a novel strategy for synthesizing polyhydroxypiperidines using 2-bromo-3-(bromomethyl)oxazoles, contributing to the final piperidine ring in the synthesis of iminoglycitols (Swaleh & Liebscher, 2002).

Propiedades

IUPAC Name |

5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOIJSYGUFRXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)

![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)

![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)